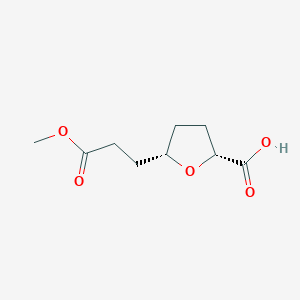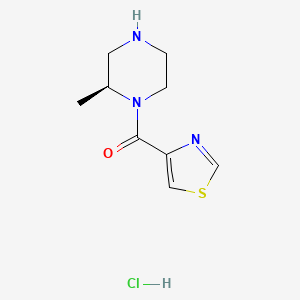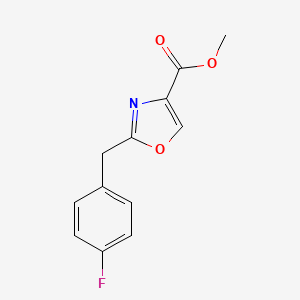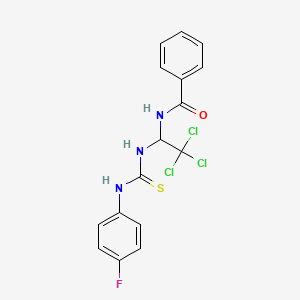
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid lithium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid lithium is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid lithium typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes with optimization for large-scale production, including the use of microwave-assisted synthesis to achieve higher yields and shorter reaction times .
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid lithium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxadiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid lithium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-infective agent.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid lithium involves its interaction with various molecular targets. The compound’s heterocyclic structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid lithium is unique due to its specific substitution pattern and the presence of a lithium ion. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H6LiN2O3 |
|---|---|
Peso molecular |
197.1 g/mol |
InChI |
InChI=1S/C9H6N2O3.Li/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6;/h1-5H,(H,12,13); |
Clave InChI |
ZSJGVMLHXLODNB-UHFFFAOYSA-N |
SMILES canónico |
[Li].C1=CC=C(C=C1)C2=NC(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B11717158.png)
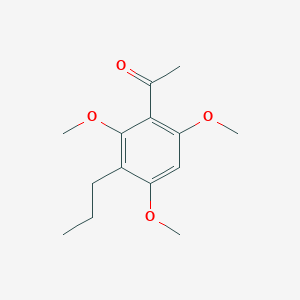

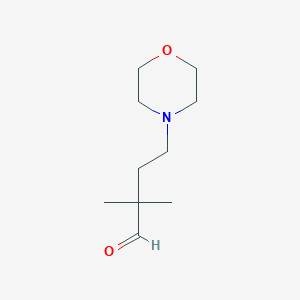
![(E)-N-[1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B11717186.png)
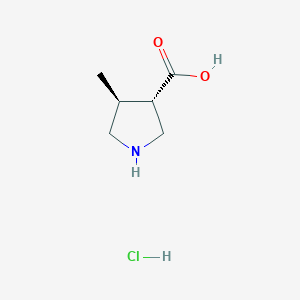
![[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid](/img/structure/B11717201.png)
![2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B11717214.png)

